2,4,5-Trimethylthiophenol
Overview
Description
2,4,5-Trimethylthiophenol is a chemical compound with the molecular formula C9H12S and a molecular weight of 152.26 g/mol. It is used in research and development .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trimethylthiophenol consists of a thiophenol group with three methyl groups attached to the 2nd, 4th, and 5th carbon atoms . The InChI code for this compound is 1S/C9H12S/c1-6-4-7(2)9(10)8(3)5-6/h4-5,10H,1-3H3 .Scientific Research Applications
Electropolymerization and Material Properties
Polythiophene films have been studied for their structural properties and potential application in electronics. For instance, the electropolymerization of silythiophene monomers, including derivatives of thiophene with various silyl substituents, has been analyzed. These studies suggest that the presence of α-silyl substituents on the thiophene ring favors the formation of highly structured polymers, which are crucial for applications in polymer electronics due to their higher mean conjugation lengths and lower amounts of defects compared to polymers from non-silylated monomers (Sauvajol et al., 1994).
Catalysis and Conversion Processes
Research into the conversion of methanol into hydrocarbons over zeolite catalysts has revealed insights into the mechanistic pathways and the formation of ethene and higher alkenes. These findings are significant for chemical synthesis and industrial processes, demonstrating the complexity and efficiency of catalytic reactions (Svelle et al., 2006).
Organic Electronics and Photovoltaics
A series of 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene derivatives have been synthesized and used as active layers in organic field-effect transistors (OFETs), showing promising performance. These findings highlight the potential of thiophene derivatives in the development of high-performance semiconductors for OFET applications (Takimiya et al., 2005).
Surface Functionalization and Material Science
The tin-mediated cyclization of (o-Alkynylphenyl)silane into benzosiloles has been explored, showcasing a method for the modular synthesis of functionalized materials. These compounds demonstrate potential in organic electronics, particularly for organic light emitting devices and organic photovoltaic cells, due to their electronic material properties (Ilies et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2,4,5-trimethylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-6-4-8(3)9(10)5-7(6)2/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYBJWAZPHAASJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625152 | |
Record name | 2,4,5-Trimethylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58348-14-4 | |
Record name | 2,4,5-Trimethylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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